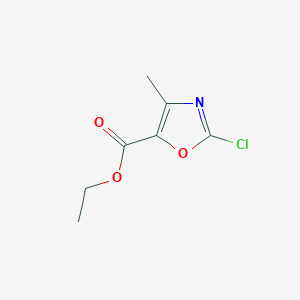
1H-pyrazole-3-carbonitrile
説明
1H-pyrazole-3-carbonitrile is a compound with the molecular formula C4H3N3 . It has a molecular weight of 93.09 g/mol . The IUPAC name for this compound is 1H-pyrazole-5-carbonitrile .
Molecular Structure Analysis
The InChI code for 1H-pyrazole-3-carbonitrile is1S/C4H3N3/c5-3-4-1-2-6-7-4/h1-2H, (H,6,7) . The Canonical SMILES is C1=C (NN=C1)C#N . For a detailed molecular structure analysis, it’s recommended to use specialized software or databases. Chemical Reactions Analysis
The specific chemical reactions involving 1H-pyrazole-3-carbonitrile are not explicitly mentioned in the search results. Pyrazole derivatives are known to be involved in a variety of chemical reactions . For detailed information on specific reactions, it’s recommended to refer to specialized literature or databases.Physical And Chemical Properties Analysis
1H-pyrazole-3-carbonitrile has a molecular weight of 93.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 93.032697108 g/mol . The topological polar surface area is 52.5 Ų . The heavy atom count is 7 .科学的研究の応用
Biomedical Applications
1H-pyrazole-3-carbonitrile: and its derivatives are extensively studied for their potential in biomedical applications. They are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This compound serves as a core structure for the development of new therapeutic agents, particularly due to its similarity to purine bases like adenine and guanine, which are integral to DNA and RNA structures.
Pharmaceutical Intermediates
In the pharmaceutical industry, 1H-pyrazole-3-carbonitrile is utilized as an intermediate in the synthesis of more complex compounds . Its nitrile group is a versatile functional group that can undergo various chemical reactions, making it a valuable building block for the creation of a wide array of pharmaceuticals.
Material Science
The compound finds applications in material science due to its stability and reactivity. It can be used to synthesize novel materials with potential electronic, optical, or catalytic properties. The ability to modify its structure allows for the design of materials with specific desired characteristics .
Environmental Applications
1H-pyrazole-3-carbonitrile: derivatives are explored for environmental applications, such as the development of new pesticides. Its structural analog, fipronil, is a well-known insecticide used for crop protection and pest control, indicating the potential of 1H-pyrazole-3-carbonitrile in this field .
Chemical Synthesis
This compound is a key precursor in the synthesis of pyrazolo[3,4-b]pyridines and quinolines, which are important heterocyclic compounds in organic chemistry. These structures are significant due to their presence in numerous natural products and pharmaceuticals .
Analytical Chemistry
1H-pyrazole-3-carbonitrile: can be used to develop fluorescent sensors for the detection of ions or molecules. Its ability to form complexes with metals and other entities makes it a candidate for use in analytical applications, such as in the development of diagnostic tools .
Agrochemical Research
The structural versatility of 1H-pyrazole-3-carbonitrile allows for its use in the design of novel agrochemicals. Researchers are investigating its derivatives for their potential as herbicides, fungicides, and insecticides, aiming to improve crop yields and protect against pests .
Antioxidant and Antimicrobial Studies
Recent studies have focused on the antioxidant and antimicrobial potential of 1H-pyrazole-3-carbonitrile derivatives. These compounds are being evaluated for their ability to inhibit oxidative stress and microbial growth, which is crucial in the development of new treatments for various diseases .
作用機序
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific target would depend on the particular derivative and its functional groups.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation . The exact interaction would depend on the specific target and the structure of the derivative.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For example, some pyrazole derivatives can inhibit enzymes involved in metabolic pathways, leading to downstream effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 9309, and it is a solid at room temperature . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Pyrazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would depend on the derivative’s target and mode of action.
Action Environment
The action of 1H-pyrazole-3-carbonitrile can be influenced by various environmental factors. For example, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its efficacy could be influenced by the presence of other substances in the environment, such as other drugs or chemicals .
特性
IUPAC Name |
1H-pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3/c5-3-4-1-2-6-7-4/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJLEPMVGQBLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957908 | |
| Record name | 1H-Pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazole-3-carbonitrile | |
CAS RN |
36650-74-5 | |
| Record name | 1H-Pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)








![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)



